molecular formula C9H7BrS2 B11793765 6-Bromo-3-(methylthio)benzo[B]thiophene

6-Bromo-3-(methylthio)benzo[B]thiophene

Cat. No.: B11793765
M. Wt: 259.2 g/mol
InChI Key: XKJWKZKXWYTVRU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(methylthio)benzo[B]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzothiophenes can be formed.

    Oxidation Products: Sulfoxides or sulfones, depending on the degree of oxidation.

    Coupling Products: Biaryl compounds when using Suzuki-Miyaura coupling.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound, lacking the bromine and methylthio substituents.

    3-Bromobenzo[b]thiophene: Similar structure but without the methylthio group.

    6-Methylthio-benzo[b]thiophene: Lacks the bromine atom but contains the methylthio group.

Uniqueness

6-Bromo-3-(methylthio)benzo[B]thiophene is unique due to the presence of both bromine and methylthio substituents, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can enhance its utility in various synthetic and research applications .

Properties

Molecular Formula

C9H7BrS2

Molecular Weight

259.2 g/mol

IUPAC Name

6-bromo-3-methylsulfanyl-1-benzothiophene

InChI

InChI=1S/C9H7BrS2/c1-11-9-5-12-8-4-6(10)2-3-7(8)9/h2-5H,1H3

InChI Key

XKJWKZKXWYTVRU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CSC2=C1C=CC(=C2)Br

Origin of Product

United States

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